molecular formula C12H16N2O3 B3933997 N'-(2-phenoxyacetyl)butanohydrazide

N'-(2-phenoxyacetyl)butanohydrazide

Cat. No. B3933997
M. Wt: 236.27 g/mol
InChI Key: MKMFUDWNAILTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenoxyacetyl)butanohydrazide, also known as PBH, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. PBH is a hydrazide derivative that has been synthesized through a variety of methods, and has been studied for its effects on biochemical and physiological processes.

Mechanism of Action

N'-(2-phenoxyacetyl)butanohydrazide is thought to act through a variety of mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. N'-(2-phenoxyacetyl)butanohydrazide has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including topoisomerase and proteasome. N'-(2-phenoxyacetyl)butanohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N'-(2-phenoxyacetyl)butanohydrazide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress and inflammation, and the regulation of glucose metabolism. N'-(2-phenoxyacetyl)butanohydrazide has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, indicating its potential as an antioxidant agent. N'-(2-phenoxyacetyl)butanohydrazide has also been shown to decrease the levels of pro-inflammatory cytokines, suggesting its anti-inflammatory effects. Furthermore, N'-(2-phenoxyacetyl)butanohydrazide has been shown to regulate glucose metabolism by increasing glucose uptake and utilization in cells.

Advantages and Limitations for Lab Experiments

N'-(2-phenoxyacetyl)butanohydrazide has several advantages for lab experiments, including its synthetic availability, high purity, and potential therapeutic applications. However, N'-(2-phenoxyacetyl)butanohydrazide also has limitations, including its potential toxicity and lack of specificity for certain targets, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for N'-(2-phenoxyacetyl)butanohydrazide research, including the optimization of its synthesis and purification methods, the identification of its specific targets and mechanisms of action, and the development of N'-(2-phenoxyacetyl)butanohydrazide-based therapeutics for various diseases. Furthermore, N'-(2-phenoxyacetyl)butanohydrazide may have potential applications in other fields, such as agriculture and environmental science, where its antioxidant and anti-inflammatory properties may be useful.

Scientific Research Applications

N'-(2-phenoxyacetyl)butanohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N'-(2-phenoxyacetyl)butanohydrazide has been shown to have anti-tumor effects in vitro and in vivo, and has been suggested as a potential chemotherapeutic agent. N'-(2-phenoxyacetyl)butanohydrazide has also been shown to have hypoglycemic and anti-inflammatory effects, making it a potential candidate for the treatment of diabetes and inflammatory diseases.

properties

IUPAC Name

N'-(2-phenoxyacetyl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-6-11(15)13-14-12(16)9-17-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMFUDWNAILTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-phenoxyacetyl)butanehydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.